

Spectroscopic Validation of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Cat. No.:	B185862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene**. By presenting predicted and comparative experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of this compound and its structural analogs.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** and its constitutional isomers or related compounds. This information is crucial for confirming the identity and purity of these molecules in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)

Compound	Aromatic Protons (ppm)	Cyclohexyl Protons (ppm)	Alkyl Protons (ppm)	Solvent
1-Bromo-4-((trans-4-pentylcyclohexyl) benzene (Predicted)		~2.45 (tt, 1H), ~1.85 (m, 4H), ~1.40 (m, 4H), ~1.05 (m, 2H)	~1.28 (m, 6H), ~0.88 (t, 3H)	CDCl ₃
1-Bromo-4-propylbenzene	7.37 (d, 2H), 7.04 (d, 2H)	-	2.53 (t, 2H), 1.61 (sext, 2H), 0.92 (t, 3H)	CDCl ₃
1-Bromo-4-ethylbenzene	7.40 (d, 2H), 7.09 (d, 2H)	-	2.62 (q, 2H), 1.21 (t, 3H)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)

Compound	Aromatic Carbons (ppm)	Cyclohexyl Carbons (ppm)	Alkyl Carbons (ppm)	Solvent
1-Bromo-4-((trans-4-pentylcyclohexyl) benzene (Predicted)	~145.8, ~131.5, ~128.6, ~119.8	~43.8, ~37.2, ~34.5, ~33.8	~36.7, ~32.2, ~22.8, ~14.2	CDCl ₃
4-(trans-4'-hexylcyclohexyl)- isothiocyanatobenzene[1]	147.3, 128.5, 127.8, 125.5	44.2, 37.1, 34.1, 33.4	36.8, 32.0, 29.5, 22.8, 14.2	CDCl ₃
1-Bromo-4-ethylbenzene	143.2, 131.5, 129.8, 119.9	-	28.5, 15.5	CDCl ₃

Table 3: IR Spectroscopic Data (Predicted and Comparative)

Compound	Key Functional Group Stretches (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (Predicted)	C-H (aliphatic): ~2920, ~2850	~3070	~650-550
Bromobenzene	-	~3060	~680
1-Bromo-4-nitrobenzene ^[2]	NO ₂ stretch: ~1520, ~1345	~3100	~670

Table 4: Mass Spectrometry Data (Predicted and Comparative)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (Predicted)	C ₁₇ H ₂₅ Br	309.28	308/310 [M] ⁺ , 229 [M-Br] ⁺ , 171 [M-C ₅ H ₁₁ -Br] ⁺ , 91
1-Bromo-4-propylbenzene ^[3]	C ₉ H ₁₁ Br	199.09	198/200 [M] ⁺ , 119 [M-Br] ⁺ , 91
1-Bromo-4-ethylbenzene ^[4]	C ₈ H ₉ Br	185.06	184/186 [M] ⁺ , 105 [M-Br] ⁺ , 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

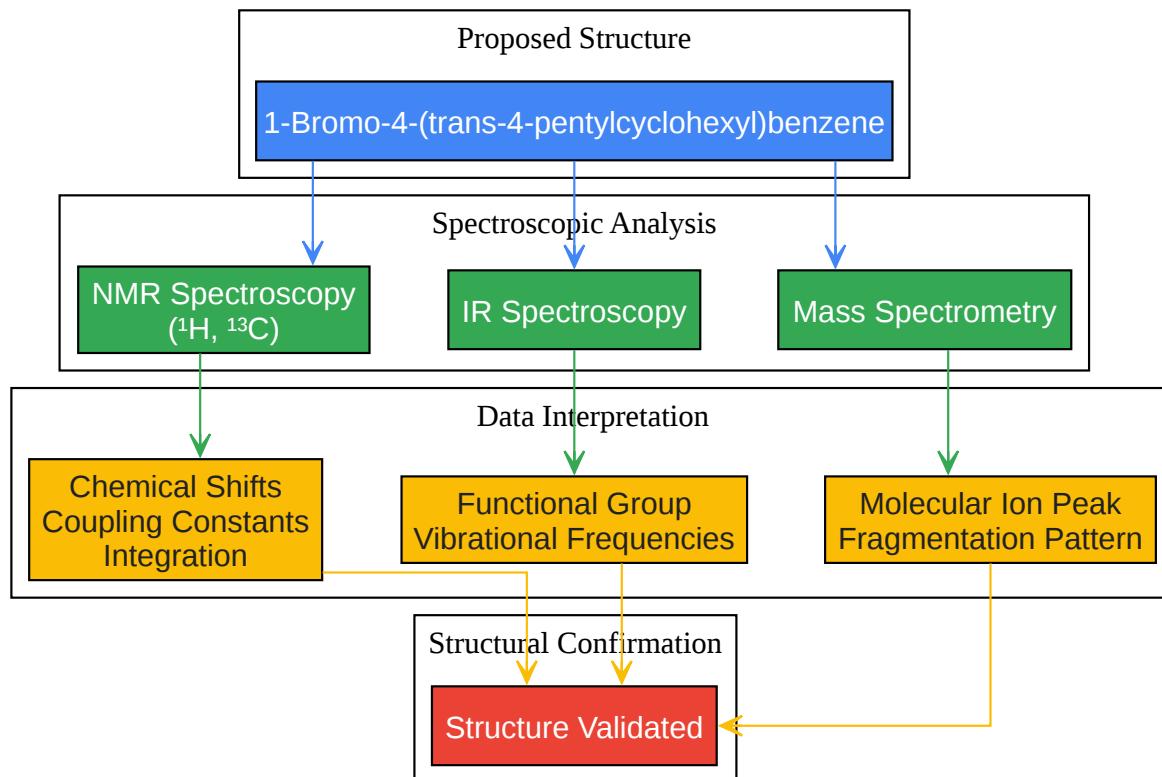
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR

tube.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 240 ppm) is necessary. A much larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
- Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic validation of a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]
- 3. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 4. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Validation of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185862#spectroscopic-validation-of-1-bromo-4-trans-4-pentylcyclohexyl-benzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com